Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a difluorobenzamido group, and an ethyl ester functional group. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, followed by the introduction of the difluorobenzamido group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2,6-dichlorobenzamido)-4-methylthiazole-5-carboxylate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 2-(2,6-difluorobenzamido)-4-ethylthiazole-5-carboxylate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
Mthis compound: The use of a methyl ester instead of an ethyl ester can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)10-8(15)5-4-6-9(10)16/h4-6H,3H2,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSLTDPGAFGQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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